N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrahydroquinoline ring, which is further substituted with a methoxybenzene sulfonamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide are enzymes involved in bacterial membrane synthesis . These include D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) .
Mode of Action
This compound interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the function of these enzymes leads to a halt in the synthesis of bacterial membranes, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in bacterial membrane synthesis . By inhibiting the function of MurD and GlmU, the compound disrupts the production of key components of the bacterial cell wall . This leads to downstream effects such as compromised bacterial cell integrity and ultimately, bacterial death .
Result of Action
The result of the action of this compound at the molecular and cellular level is the disruption of bacterial cell wall synthesis . This leads to compromised bacterial cell integrity and ultimately, bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the initial formation of the tetrahydroquinoline core, followed by the introduction of the benzenesulfonyl group and the methoxybenzene sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of new sulfonamide derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenyl)acetamide
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both benzenesulfonyl and methoxybenzene sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is an intriguing compound in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, characterized by a sulfonamide functional group attached to a tetrahydroquinoline ring. The presence of the benzenesulfonyl group enhances its solubility and biological activity. The methoxy group on the benzene ring may also influence its pharmacological properties.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₉N₂O₅S₂ |
IUPAC Name | This compound |
Functional Groups | Sulfonamide, Methoxy |
Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological processes. Research indicates that sulfonamides often function as enzyme inhibitors by mimicking substrates or interacting with active sites.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties similar to other sulfonamides. The mechanism involves:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), the compound can effectively inhibit this pathway.
Anticancer Activity
Recent studies have explored the anticancer potential of related sulfonamide derivatives. For instance:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, benzenesulfonamides have been reported to exhibit significant inhibition against breast cancer cell lines with IC50 values indicating potent activity (e.g., IC50 = 3.99 ± 0.21 µM) .
Table 2: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (µM) |
---|---|---|
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline derivative | Anticancer | 3.99 ± 0.21 |
N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline | Antimicrobial | Not specified |
Case Study 1: Anticancer Efficacy
A study assessed the anticancer efficacy of a related tetrahydroquinoline derivative in hypoxic conditions typical for solid tumors. The findings indicated that these compounds could induce apoptosis in cancer cells through activation of caspases .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of human carbonic anhydrases (hCAs), which are implicated in various physiological processes and diseases. The study highlighted that certain sulfonamide derivatives exhibited significant inhibition against hCA isoforms I and II .
Comparative Analysis with Other Sulfonamides
The unique substitution pattern of this compound allows for comparison with other sulfonamide derivatives:
Table 3: Comparison of Sulfonamide Derivatives
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Lacks methoxy group | Moderate |
N-(phenylsulfonyl)-1,2-dihydroquinoline | Contains phenylsulfonyl group | High anticancer activity |
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-29-19-11-13-20(14-12-19)30(25,26)23-18-10-9-17-6-5-15-24(22(17)16-18)31(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRJSZRNDXACHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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